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Compound of Interest

Compound Name: 4'-Dimethylaminoacetophenone

Cat. No.: B1293656 Get Quote

This guide provides a comprehensive analysis of the spectral data for 4'-
Dimethylaminoacetophenone, a versatile organic compound utilized in various research and

development applications, including as a photosensitizer and in the synthesis of other organic

molecules. This document is intended for researchers, scientists, and professionals in drug

development who require a thorough understanding of the spectroscopic properties of this

compound.

Molecular Structure and Spectroscopic Overview
4'-Dimethylaminoacetophenone (DMAP), with the chemical formula C₁₀H₁₃NO, possesses a

key structure consisting of an acetophenone core functionalized with a dimethylamino group at

the para position of the phenyl ring. This substitution pattern significantly influences its

electronic and vibrational properties, which are elucidated by Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The strategic placement of

the electron-donating dimethylamino group in conjugation with the electron-withdrawing acetyl

group creates a push-pull electronic system, giving rise to characteristic spectral features.

Chemical Structure:

Caption: Molecular Structure of 4'-Dimethylaminoacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 4'-Dimethylaminoacetophenone, both ¹H and ¹³C NMR provide unambiguous

evidence for its structure.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4'-Dimethylaminoacetophenone is characterized by distinct signals

corresponding to the aromatic protons, the acetyl methyl protons, and the dimethylamino

protons. The electron-donating dimethylamino group and the electron-withdrawing acetyl group

exert opposing effects on the chemical shifts of the aromatic protons, leading to a well-resolved

pattern.

¹H NMR Spectral Data Summary

Chemical Shift (δ)
[ppm]

Multiplicity Integration Assignment

~7.85 Doublet 2H
Aromatic Protons

(ortho to -COCH₃)

~6.65 Doublet 2H
Aromatic Protons

(ortho to -N(CH₃)₂)

~3.05 Singlet 6H
Dimethylamino

Protons (-N(CH₃)₂)

~2.45 Singlet 3H
Acetyl Protons (-

COCH₃)

Interpretation:

The aromatic region of the spectrum displays a characteristic AA'BB' system, typical of a para-

disubstituted benzene ring. The protons ortho to the electron-withdrawing acetyl group are

deshielded and appear at a higher chemical shift (~7.85 ppm), while the protons ortho to the

electron-donating dimethylamino group are shielded and resonate at a lower chemical shift

(~6.65 ppm). The six protons of the two equivalent methyl groups of the dimethylamino function

appear as a sharp singlet at approximately 3.05 ppm. The three protons of the acetyl methyl

group also give rise to a singlet at around 2.45 ppm.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments within the

molecule.

¹³C NMR Spectral Data Summary

Chemical Shift (δ) [ppm] Assignment

~196.5 Carbonyl Carbon (C=O)

~153.5 Aromatic Carbon (C-N)

~130.5 Aromatic Carbons (CH, ortho to -COCH₃)

~125.5 Aromatic Carbon (C-C=O)

~110.5 Aromatic Carbons (CH, ortho to -N(CH₃)₂)

~39.5 Dimethylamino Carbons (-N(CH₃)₂)

~26.0 Acetyl Carbon (-COCH₃)

Interpretation:

The carbonyl carbon of the acetyl group is significantly deshielded and appears at the lowest

field (~196.5 ppm). The aromatic carbon attached to the nitrogen atom is also deshielded due

to the electronegativity of nitrogen and its involvement in the conjugated system, appearing

around 153.5 ppm. The remaining aromatic carbons show distinct signals based on their

electronic environment. The carbons ortho to the acetyl group are observed around 130.5 ppm,

while those ortho to the dimethylamino group are shielded and appear at a much lower

chemical shift, approximately 110.5 ppm. The two equivalent methyl carbons of the

dimethylamino group resonate at about 39.5 ppm, and the acetyl methyl carbon is found at

approximately 26.0 ppm.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

detecting their characteristic vibrational frequencies. The IR spectrum of 4'-
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Dimethylaminoacetophenone clearly indicates the presence of the carbonyl group, aromatic

C-H and C=C bonds, and C-N bonds.

IR Spectral Data Summary

Wavenumber (cm⁻¹) Intensity Assignment

~1655 Strong, Sharp C=O Stretch (Aryl Ketone)

~1595, ~1520 Medium-Strong C=C Aromatic Ring Stretch

~3050-3000 Medium-Weak Aromatic C-H Stretch

~2900 Medium-Weak Aliphatic C-H Stretch (-CH₃)

~1360 Medium C-N Stretch

~820 Strong
para-Disubstitution C-H Bend

(out-of-plane)

Interpretation:

The most prominent feature in the IR spectrum is the strong, sharp absorption band around

1655 cm⁻¹, which is characteristic of the C=O stretching vibration of an aryl ketone. The

conjugation of the carbonyl group with the aromatic ring lowers this frequency compared to a

non-conjugated ketone. The absorptions in the 1595-1520 cm⁻¹ region are due to the C=C

stretching vibrations within the aromatic ring. The bands in the 3050-3000 cm⁻¹ and ~2900

cm⁻¹ regions correspond to the stretching vibrations of the aromatic and aliphatic C-H bonds,

respectively. The C-N stretching vibration is observed around 1360 cm⁻¹. A strong band at

approximately 820 cm⁻¹ is indicative of the out-of-plane C-H bending of the two adjacent

hydrogens on the para-disubstituted benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The extended conjugation in 4'-Dimethylaminoacetophenone, involving the phenyl ring, the

carbonyl group, and the lone pair of electrons on the nitrogen atom, results in characteristic

absorption bands in the UV region.
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UV-Vis Spectral Data Summary (in Ethanol)

λmax [nm]
Molar Absorptivity (ε) [L
mol⁻¹ cm⁻¹]

Transition

~315 ~25,000 π → π*

Interpretation:

In a polar solvent like ethanol, 4'-Dimethylaminoacetophenone exhibits a strong absorption

maximum (λmax) at approximately 315 nm. This absorption is attributed to a π → π* electronic

transition within the highly conjugated system. The electron-donating dimethylamino group

causes a significant red shift (bathochromic shift) of this band compared to unsubstituted

acetophenone, which absorbs at a shorter wavelength. This shift is a direct consequence of the

decreased energy gap between the highest occupied molecular orbital (HOMO) and the lowest

unoccupied molecular orbital (LUMO).

Experimental Protocols
The following are representative experimental methodologies for acquiring the spectral data

presented in this guide.

NMR Spectroscopy

Sample Preparation Data Acquisition Data Processing

Dissolve ~10 mg of
4'-Dimethylaminoacetophenone

in ~0.7 mL of
deuterated solvent (e.g., CDCl₃)

Add a small amount of TMS
(internal standard)

Transfer to a
5 mm NMR tube

Place NMR tube in the
spectrometer (e.g., 400 MHz)

Acquire ¹H and ¹³C spectra
at room temperature

Optimize acquisition parameters
(e.g., number of scans) Apply Fourier Transform Phase and baseline correct

the spectra
Calibrate chemical shifts

using TMS (0 ppm)

Click to download full resolution via product page

Caption: Workflow for NMR Data Acquisition and Processing.

ATR-FTIR Spectroscopy
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Instrument Setup Sample Analysis Data Analysis

Ensure the ATR crystal
is clean

Collect a background spectrum
of the empty ATR accessory

Place a small amount of solid
4'-Dimethylaminoacetophenone

on the ATR crystal

Apply pressure to ensure
good sample contact Acquire the sample spectrum Process the spectrum

(e.g., baseline correction)
Identify and assign
characteristic peaks

Click to download full resolution via product page

Caption: Workflow for ATR-FTIR Data Acquisition.

UV-Vis Spectroscopy

Sample Preparation Data Acquisition Data Analysis

Prepare a stock solution of
4'-Dimethylaminoacetophenone

in a UV-grade solvent (e.g., ethanol)

Perform serial dilutions to obtain
a suitable concentration for measurement

Use a quartz cuvette with a
1 cm path length

Record a baseline spectrum
with the pure solvent

Record the absorption spectrum
of the sample solution

Determine the wavelength of
maximum absorbance (λmax)

Calculate molar absorptivity (ε)
using the Beer-Lambert law

Click to download full resolution via product page

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Conclusion
The spectroscopic data presented in this guide provide a detailed and unambiguous

characterization of 4'-Dimethylaminoacetophenone. The NMR spectra confirm the molecular

structure and the electronic effects of the substituents. The IR spectrum verifies the presence

of the key functional groups, and the UV-Vis spectrum highlights the extensive electronic

conjugation within the molecule. This comprehensive spectral analysis serves as a valuable

resource for scientists and researchers working with this compound.

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of 4'-
Dimethylaminoacetophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293656#spectral-data-for-4-
dimethylaminoacetophenone-nmr-ir-uv-vis]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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